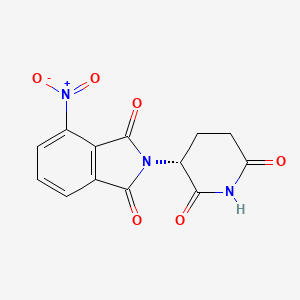

4-Nitrothalidomide, (+)-

Description

BenchChem offers high-quality 4-Nitrothalidomide, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrothalidomide, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

202271-81-6 |

|---|---|

Molecular Formula |

C13H9N3O6 |

Molecular Weight |

303.23 g/mol |

IUPAC Name |

2-[(3R)-2,6-dioxopiperidin-3-yl]-4-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)/t8-/m1/s1 |

InChI Key |

KVRCAGKHAZRSQX-MRVPVSSYSA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biological Activity of (+)-4-Nitrothalidomide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological activity of the dextrorotatory enantiomer of 4-Nitrothalidomide, a derivative of thalidomide. This document details the chemical synthesis, mechanism of action, and various biological effects, including its anti-inflammatory, immunomodulatory, and anti-cancer properties. Experimental protocols for key biological assays are provided, and quantitative data are summarized for comparative analysis.

Introduction

Thalidomide, a drug with a notorious history due to its teratogenic effects, has seen a resurgence in clinical use for treating various cancers and inflammatory diseases.[1] This has spurred the development of numerous analogs with improved efficacy and reduced toxicity. 4-Nitrothalidomide is a derivative of thalidomide with a nitro group substituted on the phthalimide ring.[2] The presence of the nitro group can significantly influence the biological activity of organic compounds.[3][4] Like thalidomide, 4-Nitrothalidomide is a chiral molecule, existing as two enantiomers, (+) and (-). The stereochemistry of thalidomide and its analogs is crucial for their biological activity, with the (S)-enantiomer being primarily responsible for the teratogenic effects through its interaction with the protein Cereblon (CRBN).[5][6] This guide focuses on the synthesis and biological properties of the (+)-enantiomer of 4-Nitrothalidomide.

Chemical Synthesis of (+)-4-Nitrothalidomide

The synthesis of racemic 4-Nitrothalidomide is typically achieved through the condensation of 4-nitrophthalic anhydride with glutamine.[2] The separation of the enantiomers can be accomplished using chiral chromatography. Below is a representative synthetic protocol.

Experimental Protocol: Synthesis and Chiral Separation of 4-Nitrothalidomide

Part A: Synthesis of Racemic 4-Nitrothalidomide [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophthalic anhydride (1 molar equivalent) and L-glutamine (1 molar equivalent).

-

Reaction Conditions: Heat the mixture to 140°C with stirring. The reactants will melt and react.

-

Vacuum Application: After an initial reaction period (e.g., 30 minutes), apply a vacuum to remove water formed during the reaction. Continue heating under vacuum for several hours (e.g., 4 hours) to drive the reaction to completion.

-

Work-up: Cool the reaction mixture to room temperature. The crude product will be a solid.

-

Purification: Dissolve the crude solid in a suitable solvent like 1,4-dioxane and then remove the solvent under reduced pressure. Precipitate the product by adding a non-polar solvent like acetone. Filter the solid, wash with acetone, and dry under vacuum. Further purification can be achieved by silica gel column chromatography.

Part B: Chiral Separation of (+)-4-Nitrothalidomide

-

Column Preparation: Use a chiral stationary phase column suitable for separating enantiomers of N-phthaloyl-glutamine derivatives.

-

Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for such separations. The exact ratio should be optimized for best resolution.

-

Separation: Dissolve the racemic 4-Nitrothalidomide in the mobile phase and inject it into the chiral HPLC system.

-

Detection and Collection: Monitor the elution of the enantiomers using a UV detector. Collect the fractions corresponding to the first and second eluting peaks separately. The (+)-enantiomer is typically the second to elute.

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the pure enantiomers.

Biological Activity and Mechanism of Action

The biological activities of thalidomide and its analogs are primarily mediated through their binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[7][8] This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[9][10]

Cereblon Binding and Degradation of SALL4

(+)-4-Nitrothalidomide, like other thalidomide analogs, is expected to bind to Cereblon. This binding event recruits neosubstrates to the E3 ligase complex for degradation. A key neosubstrate is the transcription factor SALL4.[9][10] The degradation of SALL4 is linked to the teratogenic effects of thalidomide, as SALL4 is essential for embryonic development, particularly limb formation.[9][10][11][12]

Anti-inflammatory Activity: Inhibition of TNF-α

Thalidomide is a known inhibitor of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[13][14] This inhibition is achieved by enhancing the degradation of TNF-α mRNA.[15][16] 4-Nitrothalidomide is also expected to exhibit anti-inflammatory properties through the modulation of TNF-α.

Immunosuppressive Activity

Thalidomide and its derivatives have demonstrated immunosuppressive effects by inhibiting the proliferation of lymphocytes.[17] This activity contributes to their therapeutic efficacy in certain autoimmune and inflammatory conditions. Thalidomide has been shown to inhibit T-cell proliferation in response to various stimuli.[18]

Anti-Angiogenic Activity

Thalidomide and its analogs can inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5] This anti-angiogenic activity is thought to contribute significantly to their anti-cancer effects.

Anti-Cancer Activity

The multifaceted biological activities of thalidomide analogs, including their immunomodulatory, anti-inflammatory, and anti-angiogenic effects, contribute to their efficacy as anti-cancer agents.[1][5] They are particularly effective in the treatment of multiple myeloma.

Quantitative Biological Data

While specific quantitative data for the (+)-enantiomer of 4-Nitrothalidomide is limited in publicly available literature, the following tables summarize representative data for thalidomide and related compounds to provide a comparative context.

Table 1: Cereblon Binding Affinity of Thalidomide Analogs

| Compound | Assay Type | Ki / IC50 | Reference |

| Thalidomide | FRET | Ki = 4.4 µM | [14] |

| (S)-Thalidomide | TR-FRET | IC50 = 11.0 nM | [19] |

| (R)-Thalidomide | TR-FRET | IC50 = 200.4 nM | [19] |

| Pomalidomide | TR-FRET | IC50 = 6.4 nM | [19] |

Table 2: Anti-proliferative Activity of Thalidomide Derivatives in Multiple Myeloma Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| TC11 | KMM1 | 4 | [20] |

| TC11 | KMS11 | 8 | [20] |

| TC13 | KMM1 | 4 | [20] |

| TC13 | KMS11 | 11 | [20] |

Experimental Protocols for Biological Assays

TNF-α ELISA Protocol

This protocol outlines the general steps for a sandwich ELISA to quantify TNF-α in cell culture supernatants.

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for human TNF-α overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add cell culture supernatants (containing TNF-α) and a serial dilution of a known TNF-α standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human TNF-α. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will turn yellow.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards and calculate the concentration of TNF-α in the samples.

Cereblon Binding Assay (TR-FRET) Protocol

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of compounds to Cereblon.

-

Reagent Preparation: Prepare assay buffer, a fluorescently labeled thalidomide probe (e.g., BODIPY FL Thalidomide), and a terbium-labeled anti-GST antibody (assuming a GST-tagged Cereblon protein).

-

Compound Dilution: Prepare a serial dilution of the test compound ((+)-4-Nitrothalidomide).

-

Assay Plate Setup: In a 384-well plate, add the assay buffer, GST-tagged Cereblon protein, and the terbium-labeled anti-GST antibody.

-

Compound Addition: Add the diluted test compound to the wells.

-

Probe Addition: Add the fluorescently labeled thalidomide probe to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

TR-FRET Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

-

Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

SALL4 Degradation Assay (Western Blot) Protocol

This protocol details the steps for a Western blot to assess the degradation of SALL4 in cells treated with (+)-4-Nitrothalidomide.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., a human cancer cell line known to express SALL4) and treat the cells with various concentrations of (+)-4-Nitrothalidomide for different time points.

-

Cell Lysis: Harvest the cells and lyse them in a lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SALL4 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of SALL4 in treated versus untreated cells.

Conclusion

(+)-4-Nitrothalidomide is a chiral derivative of thalidomide with a range of potential biological activities stemming from its interaction with Cereblon. Its anti-inflammatory, immunomodulatory, and anti-cancer properties make it a compound of interest for further investigation in drug development. The crucial role of stereochemistry in the activity of thalidomide analogs underscores the importance of studying the individual enantiomers of 4-Nitrothalidomide. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this and related compounds. Further research is warranted to fully elucidate the therapeutic potential and safety profile of (+)-4-Nitrothalidomide.

References

- 1. 4-Nitrothalidomide | C13H9N3O6 | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.elabscience.com [file.elabscience.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structure of isolated thalidomide as reference for its chirality-dependent biological activity: a laser-ablation rotational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. 標的タンパク質分解(TPD)関連サービス [promega.jp]

- 8. An IMiD-induced SALL4 degron system for selective degradation of target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. mpbio.com [mpbio.com]

- 11. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of (+)-4-Nitrothalidomide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrothalidomide, a derivative of thalidomide, is a member of the class of compounds known as immunomodulatory drugs (IMiDs). While specific data on the (+)-enantiomer of 4-Nitrothalidomide is limited in publicly available literature, its mechanism of action can be largely inferred from the extensive research on thalidomide and its more clinically advanced analogs, such as lenalidomide and pomalidomide. This technical guide delineates the core mechanism of action, focusing on the interaction with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), the subsequent degradation of neosubstrates, and the resulting downstream biological effects, including immunomodulatory and anti-angiogenic activities. This document synthesizes available information and provides generalized experimental protocols and data representations relevant to the study of this class of compounds.

Core Mechanism of Action: Molecular Glue-Induced Protein Degradation

The primary mechanism of action of thalidomide and its analogs, including 4-Nitrothalidomide, is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex. These molecules act as "molecular glues," inducing proximity between CRBN and specific proteins that are not its natural substrates, leading to their ubiquitination and subsequent degradation by the proteasome.

Binding to Cereblon (CRBN)

Neosubstrate Recruitment and Degradation

Upon binding of (+)-4-Nitrothalidomide to CRBN, the surface of the E3 ligase complex is altered, creating a novel interface for the recruitment of "neosubstrates." These are proteins that would not normally be targeted by the CRL4-CRBN complex. The recruitment of a neosubstrate leads to its polyubiquitination and subsequent degradation by the 26S proteasome.

A critical neosubstrate identified for the teratogenic effects of thalidomide is the transcription factor SALL4 (Sal-like protein 4) . Degradation of SALL4 is directly linked to the developmental abnormalities observed with thalidomide. Other known neosubstrates for thalidomide and its analogs include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) , which are crucial for the anti-myeloma activity of lenalidomide and pomalidomide. It is highly probable that 4-Nitrothalidomide also induces the degradation of a similar profile of neosubstrates.

Signaling Pathway: CRL4-CRBN Mediated Neosubstrate Degradation

Caption: The core mechanism of action of (+)-4-Nitrothalidomide.

Quantitative Data Summary

Quantitative data specifically for (+)-4-Nitrothalidomide is scarce in the public domain. The following tables provide a template for the types of quantitative data that are essential for characterizing the activity of IMiDs and are based on values reported for thalidomide and its analogs.

Table 1: Cereblon (CRBN) Binding Affinity

| Compound | Assay Method | Kd (μM) | IC50 (μM) | Reference |

| (+)-4-Nitrothalidomide | Data Not Available | N/A | N/A | |

| Thalidomide (racemic) | TR-FRET | ~1.8 | [Generic] | |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.64 | [1] | |

| Pomalidomide | TR-FRET | ~0.2 | [Generic] |

Table 2: Neosubstrate Degradation

| Compound | Target Neosubstrate | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| (+)-4-Nitrothalidomide | Data Not Available | N/A | N/A | N/A | |

| Lenalidomide | IKZF1 | MM.1S | ~10 | >90 | [Generic] |

| Pomalidomide | IKZF1 | MM.1S | ~1 | >95 | [Generic] |

| Thalidomide | SALL4 | H9 | ~500 | ~80 | [Generic] |

Table 3: Immunomodulatory and Anti-Angiogenic Activity

| Compound | Biological Activity | Assay | IC50 (µM) | Reference |

| (+)-4-Nitrothalidomide | TNF-α Inhibition | Data Not Available | N/A | |

| (+)-4-Nitrothalidomide | Anti-angiogenesis | Data Not Available | N/A | |

| Thalidomide | TNF-α Inhibition | LPS-stimulated PBMCs | ~13 | [2] |

| Lenalidomide | TNF-α Inhibition | LPS-stimulated PBMCs | ~0.013 | [2] |

| Pomalidomide | TNF-α Inhibition | LPS-stimulated PBMCs | ~0.003 | [Generic] |

Note: "Generic" indicates that these are representative values from the literature on thalidomide analogs and are provided for comparative context.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of IMiDs. These can be adapted for the specific investigation of (+)-4-Nitrothalidomide.

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is a highly sensitive method to quantify the binding affinity of a compound to CRBN in a competitive format.[3][4][5][6][7]

Experimental Workflow: TR-FRET CRBN Binding Assay

Caption: A generalized workflow for a TR-FRET based CRBN binding assay.

Methodology:

-

Reagent Preparation: Recombinant human CRBN (often as a complex with DDB1) is used. A fluorescently labeled thalidomide probe serves as the tracer. A terbium-conjugated antibody against an epitope tag on CRBN (e.g., His-tag) acts as the FRET donor.

-

Assay Plate Setup: The test compound, (+)-4-Nitrothalidomide, is serially diluted in an appropriate buffer in a low-volume 384-well plate.

-

Reaction: The CRBN protein, fluorescent tracer, and Tb-conjugated antibody are added to the wells containing the test compound.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Detection: The plate is read on a TR-FRET-compatible plate reader. The ratio of the acceptor and donor emission signals is calculated.

-

Data Analysis: The FRET ratio is plotted against the concentration of the test compound to generate a dose-response curve, from which the IC50 value is determined.

Neosubstrate Degradation Assay (HiBiT Lytic Assay)

The HiBiT protein tagging system is a sensitive and quantitative method to measure the degradation of a target protein in cells.[8][9][10]

Experimental Workflow: HiBiT Neosubstrate Degradation Assay

Caption: Workflow for quantifying neosubstrate degradation using the HiBiT system.

Methodology:

-

Cell Line Generation: A cell line of interest is engineered using CRISPR/Cas9 to endogenously express the neosubstrate of interest (e.g., SALL4, IKZF1) with a small 11-amino acid HiBiT tag.

-

Cell Treatment: The HiBiT-tagged cells are treated with a dilution series of (+)-4-Nitrothalidomide for a specified duration.

-

Lysis and Detection: The cells are lysed, and a detection reagent containing the large luciferase subunit (LgBiT) and substrate is added. The HiBiT tag complements with LgBiT to form a functional NanoLuc® luciferase, generating a luminescent signal proportional to the amount of HiBiT-tagged protein remaining.

-

Data Analysis: The luminescent signal is measured, and the percentage of protein degradation is calculated relative to vehicle-treated controls. A dose-response curve is generated to determine the DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation).

Immunomodulatory Activity Assay (TNF-α Secretion from PBMCs)

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from peripheral blood mononuclear cells (PBMCs).[11][12][13]

Methodology:

-

PBMC Isolation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: PBMCs are cultured and pre-incubated with various concentrations of (+)-4-Nitrothalidomide.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of TNF-α in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of the test compound, and an IC50 value is determined.

Concluding Remarks

(+)-4-Nitrothalidomide, as a derivative of thalidomide, is expected to exert its biological effects primarily through the CRBN-mediated degradation of neosubstrate proteins. While direct experimental evidence for this specific enantiomer is limited, the well-established mechanism of action for the IMiD class of compounds provides a strong framework for understanding its potential therapeutic and toxicological properties. Further research is required to fully characterize the CRBN binding affinity, neosubstrate profile, and potency of (+)-4-Nitrothalidomide to fully assess its potential as a therapeutic agent or a research tool. The experimental protocols and data frameworks provided in this guide offer a comprehensive approach for the detailed investigation of this and other novel IMiD compounds.

References

- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. revvity.com [revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 9. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide on 4-Nitrothalidomide: Current Knowledge and Future Directions

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive overview of the available scientific and technical information regarding 4-Nitrothalidomide. It is critical to note at the outset that publicly available research predominantly focuses on the racemic mixture of 4-Nitrothalidomide. Specific data detailing the discovery, development, and distinct biological profile of the (+)-4-Nitrothalidomide enantiomer is not available in the current body of scientific literature. Therefore, this guide synthesizes the information on 4-Nitrothalidomide (racemic) and provides context based on the well-documented stereospecific activities of thalidomide and its analogs.

Introduction

4-Nitrothalidomide is a synthetic derivative of thalidomide, a compound with a complex history, marked by its tragic teratogenic effects and its subsequent repurposing as a powerful immunomodulatory and anti-cancer agent.[1] Like other thalidomide analogs, 4-Nitrothalidomide's biological activities are of significant interest to the scientific community. It is recognized primarily as a key intermediate in the synthesis of the more potent immunomodulatory drug, pomalidomide.[2][3] However, 4-Nitrothalidomide itself has demonstrated biological activity, notably the inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, suggesting potential anti-angiogenic properties.[3]

The chirality of thalidomide is a critical determinant of its biological effects. The (S)-enantiomer is primarily associated with the devastating teratogenic effects, while the (R)-enantiomer is believed to be responsible for its sedative properties.[4] However, the enantiomers can interconvert in vivo, complicating the attribution of specific effects to a single stereoisomer.[1] This well-established precedent underscores the necessity of characterizing the individual enantiomers of any thalidomide analog, including 4-Nitrothalidomide. To date, such a detailed investigation into the specific properties of (+)-4-Nitrothalidomide versus its (-)-enantiomer has not been published.

Physicochemical Properties

A summary of the known physicochemical properties of 4-Nitrothalidomide (racemic mixture) is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉N₃O₆ | [5] |

| Molecular Weight | 303.23 g/mol | [5] |

| CAS Number | 19171-18-7 | [5] |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione | [5] |

| Melting Point | >200 °C | |

| Boiling Point | 603.4 °C at 760 mmHg | |

| Physical Form | Solid |

Synthesis and Chiral Resolution

3.1. Synthesis of Racemic 4-Nitrothalidomide

The synthesis of racemic 4-Nitrothalidomide is not extensively detailed in the readily available literature but is understood to be a modification of the original thalidomide synthesis. A general synthetic workflow is depicted below.

3.2. Chiral Resolution

While specific protocols for the chiral resolution of 4-Nitrothalidomide are not published, methods for the separation of other thalidomide analogs are well-established.[6] Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for separating enantiomers.[7][8] This methodology typically employs a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.

Biological Activity and Mechanism of Action

4.1. Known Biological Activity of Racemic 4-Nitrothalidomide

The primary reported biological activity of racemic 4-Nitrothalidomide is the inhibition of HUVEC proliferation.[3] This suggests potential anti-angiogenic effects, a hallmark of thalidomide and its more potent derivatives, lenalidomide and pomalidomide. However, no quantitative data, such as IC₅₀ values, are available in the public domain.

4.2. Presumed Mechanism of Action: Cereblon Binding

The mechanism of action of thalidomide and its analogs is primarily mediated through their binding to the protein cereblon (CRBN).[4] CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. The binding of a thalidomide analog to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.

The stereochemistry of the ligand plays a crucial role in the binding to CRBN and the subsequent recruitment of neosubstrates. Studies on thalidomide have shown that the (S)-enantiomer exhibits a higher binding affinity for CRBN and is more potent in inducing the degradation of certain neosubstrates.[4] It is highly probable that the enantiomers of 4-Nitrothalidomide also exhibit stereospecific binding to CRBN, which would in turn lead to differential biological activities. However, experimental evidence to support this for (+)-4-Nitrothalidomide is currently lacking.

References

- 1. Thalidomide - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Nitrothalidomide | C13H9N3O6 | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4-Nitrothalidomide, (+)-

An In-depth Technical Guide to the Physicochemical Properties of (+)-4-Nitrothalidomide

Introduction

(+)-4-Nitrothalidomide is a chemical intermediate and a derivative of thalidomide, a compound with a storied history in medicinal chemistry.[1][2] Initially infamous for its teratogenic effects, thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), have been repurposed and are now crucial in treating various cancers, particularly multiple myeloma.[3][4] 4-Nitrothalidomide serves as a key building block in the synthesis of more potent IMiDs like pomalidomide, which has demonstrated significant anticancer potential.[1][2] This compound's biological activities include the inhibition of growth and proliferation of Human Umbilical Vein Endothelial Cells (HUVEC).[1] Understanding the physicochemical properties of (+)-4-Nitrothalidomide is fundamental for its application in drug synthesis, for optimizing reaction conditions, and for developing new derivatives with enhanced therapeutic profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of (+)-4-Nitrothalidomide, details common experimental protocols for their determination, and visualizes its biochemical context and synthetic relationships.

Physicochemical Properties

The essential physicochemical data for (+)-4-Nitrothalidomide are summarized below. These parameters are critical for predicting its behavior in both chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione | [5] |

| Molecular Formula | C₁₃H₉N₃O₆ | [1][2][5] |

| Molecular Weight | 303.23 g/mol | [1][5] |

| Melting Point | >200 °C | |

| Boiling Point | 603.4 °C at 760 mmHg | |

| LogP (Octanol/Water) | 0.2 | [5] |

| Physical Form | Solid | |

| CAS Number | 19171-18-7 | [1][5] |

Experimental Protocols

The characterization of (+)-4-Nitrothalidomide and its analogs relies on a suite of standard analytical techniques to confirm identity, purity, and structure. While specific experimental parameters may vary, the general methodologies are well-established.[6][7][8]

Synthesis and Purification

The synthesis of thalidomide analogs often involves the condensation of a substituted phthalic anhydride with a glutamine derivative.[7] For 4-Nitrothalidomide, this typically involves reacting 3-nitrophthalic anhydride with L-glutamine.

-

Reaction: N-phthaloyl-DL-glutamic anhydride is melted with urea at high temperatures (e.g., 170–180°C).[7]

-

Cooling & Dissolution: The crude product is cooled and dissolved in a suitable solvent, such as ethanol.[7]

-

Recrystallization: The product is purified through repeated recrystallization to yield a pure, crystalline solid. The purity is often checked using Thin Layer Chromatography (TLC).[7][9]

Structural Elucidation and Purity Analysis

Purity and structural identity are confirmed using a combination of spectroscopic and spectrometric methods.[6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the carbon-hydrogen framework of the molecule. For example, in the ¹H-NMR spectrum of thalidomide, characteristic peaks appear for the aromatic protons, the methine proton of the piperidinedione ring, and the methylene protons.[7]

-

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, confirming its elemental composition.[6][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) groups of the imide and piperidinedione rings, and the nitro (NO₂) group.

-

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is then compared to the theoretical values calculated from the molecular formula.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final compound, typically aiming for a purity level greater than 96%.[6][7]

Determination of Physicochemical Parameters

-

Melting Point: The melting point is determined using a standard melting point apparatus. A sharp melting range indicates high purity.

-

n-Octanol/Water Partition Coefficient (LogP): This value, which indicates the lipophilicity of a compound, is determined by measuring the equilibrium concentrations of the compound in a biphasic system of n-octanol and water (at a specific pH, e.g., 6.4).[6][8] The concentrations in each phase can be quantified using UV-Vis spectroscopy or HPLC.

Visualizations: Pathways and Relationships

The following diagrams illustrate the biological mechanism of action relevant to thalidomide analogs, a general experimental workflow for characterization, and the chemical relationship of 4-Nitrothalidomide to its parent and derivative compounds.

Caption: General mechanism of action for immunomodulatory imide drugs (IMiDs).

Caption: Experimental workflow for synthesis and characterization.

Caption: Synthetic relationship of 4-Nitrothalidomide.

Biological Context and Mechanism of Action

The biological significance of 4-Nitrothalidomide is intrinsically linked to that of its parent compound, thalidomide, and its derivatives. Thalidomide and related IMiDs exert their therapeutic effects by binding to the protein Cereblon (CRBN).[3] CRBN functions as a substrate receptor within the CUL4-ROC1-DDB1 E3 ubiquitin ligase complex.[3]

The binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase complex, causing it to recognize and polyubiquitinate "neosubstrates" that it would not otherwise target.[3] Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] Following ubiquitination, these proteins are targeted for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos is a critical event that leads to the cytotoxic effects on myeloma cells.[4]

As a direct precursor to pomalidomide, 4-Nitrothalidomide is a critical component in the development of drugs that leverage this protein degradation pathway. The nitro group itself is a significant functional group in medicinal chemistry, known to be present in many compounds with a wide range of biological activities, including antibacterial and antineoplastic effects.[10][11][12]

Conclusion

(+)-4-Nitrothalidomide is a compound of significant interest in medicinal chemistry and drug development. Its well-defined physicochemical properties, combined with established protocols for its synthesis and characterization, make it a reliable intermediate for the production of advanced immunomodulatory drugs. A thorough understanding of its properties is essential for researchers and scientists working to synthesize and evaluate new thalidomide analogs with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

- 1. 4-Nitrothalidomide_TargetMol [targetmol.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 4-Nitrothalidomide | C13H9N3O6 | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Biological Effects of (+)-4-Nitrothalidomide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thalidomide, a racemic mixture of (+)-(R) and (-)-(S) enantiomers, is a drug with a complex history, initially used as a sedative and later found to possess potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties. These properties have led to its use in the treatment of various conditions, including multiple myeloma and erythema nodosum leprosum[1]. The distinct biological activities of its enantiomers are well-established, with the (S)-enantiomer being primarily responsible for the notorious teratogenic effects, while both enantiomers contribute to the therapeutic effects, albeit through different potencies[1][2].

4-Nitrothalidomide is a synthetic derivative of thalidomide and a key intermediate in the synthesis of Pomalidomide, a more potent immunomodulatory drug. Given the critical role of stereochemistry in the activity of thalidomide and its analogs, understanding the specific biological effects of the individual enantiomers of 4-Nitrothalidomide is of significant interest for drug development and research. This guide focuses on the potential biological profile of the (+)-enantiomer of 4-Nitrothalidomide.

Core Mechanism of Action: Cereblon (CRBN) Binding

The primary molecular target of thalidomide and its analogs is the protein cereblon (CRBN), which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex[3]. By binding to CRBN, these molecules act as "molecular glues," altering the substrate specificity of the E3 ligasse complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.

Stereospecificity of Cereblon Binding

Studies on thalidomide have demonstrated a significant difference in the binding affinity of its enantiomers to CRBN. The (S)-enantiomer exhibits a higher binding affinity to CRBN compared to the (R)-enantiomer[4]. This differential binding is believed to be a key factor in the stereospecific activities of thalidomide. While direct binding data for the enantiomers of 4-Nitrothalidomide is not available, it is highly probable that a similar stereospecific interaction with CRBN exists.

Downstream Signaling Pathways

The degradation of neosubstrates by the CRL4^CRBN^ complex upon binding of a thalidomide analog triggers a cascade of downstream signaling events. Key neosubstrates for immunomodulatory drugs (IMiDs) include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins in lymphocytes is central to the immunomodulatory and anti-proliferative effects of these drugs[3].

Signaling Pathway of Thalidomide Analogs via Cereblon

Caption: Binding of (+)-4-Nitrothalidomide to Cereblon and subsequent signaling.

Quantitative Data on Biological Activities

As of the date of this document, there is a notable absence of published quantitative data specifically for the (+)-enantiomer of 4-Nitrothalidomide. The following tables summarize available data for thalidomide and other relevant analogs to provide a comparative context. It is anticipated that the (+)-enantiomer of 4-Nitrothalidomide will exhibit activities within a similar range, though likely with different potencies compared to its corresponding (-)-enantiomer and the parent compound.

Table 1: Cereblon Binding Affinity of Thalidomide Analogs

| Compound | Enantiomer | Binding Affinity (IC₅₀ or Kᵢ) | Assay Method | Reference |

| Thalidomide | Racemic | Kᵢ: 8.6 μM | Microscale Thermophoresis | [5] |

| Thalidomide | (S)-(-)- | IC₅₀: 11.0 nM | TR-FRET | [6] |

| Thalidomide | (R)-(+)- | IC₅₀: 200.4 nM | TR-FRET | [6] |

| Pomalidomide | Racemic | IC₅₀: 6.4 nM | TR-FRET | [6] |

| Lenalidomide | Racemic | IC₅₀: 8.9 nM | TR-FRET | [6] |

Table 2: In Vitro Anti-inflammatory Activity of Thalidomide Analogs (TNF-α Inhibition)

| Compound | Enantiomer | Cell Line | IC₅₀ | Reference |

| Thalidomide | Racemic | LPS-stimulated PBMCs | ~194 μM | [7] (Calculated from ng/mL) |

| Lenalidomide | Racemic | LPS-stimulated PBMCs | 13 nM | N/A |

| Pomalidomide | Racemic | LPS-stimulated PBMCs | Potent inhibitor | N/A |

Table 3: In Vitro Anti-proliferative Activity of Thalidomide Analogs

| Compound | Cell Line | IC₅₀ (μg/mL) | Reference |

| Thalidomide | HepG-2 (Hepatocellular Carcinoma) | 11.26 | [8] |

| Thalidomide | MCF-7 (Breast Cancer) | 14.58 | [8] |

| Thalidomide | PC3 (Prostate Cancer) | 16.87 | [8] |

| Fluoro-thalidomide | (S)- | H929 (Multiple Myeloma) | More potent than (R)-enantiomer |

| Fluoro-thalidomide | (R)- | H929 (Multiple Myeloma) | Less potent than (S)-enantiomer |

Note: The lack of specific data for (+)-4-Nitrothalidomide highlights a significant research gap. The data presented should be interpreted with caution and used as a guide for designing future experiments.

Potential Biological Effects

Based on the known activities of thalidomide and its analogs, the (+)-enantiomer of 4-Nitrothalidomide is expected to exhibit a range of biological effects.

Anti-inflammatory Activity

Thalidomide is a known inhibitor of tumor necrosis factor-alpha (TNF-α) production from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs)[7]. This effect is mediated, in part, by enhancing the degradation of TNF-α mRNA[7]. It is plausible that (+)-4-Nitrothalidomide will also possess TNF-α inhibitory properties.

Anti-angiogenic Activity

Thalidomide and its analogs have demonstrated anti-angiogenic effects, which contribute to their anti-tumor activity[9][10]. These effects are thought to be mediated through various mechanisms, including the inhibition of vascular endothelial growth factor (VEGF). The (+)-enantiomer of 4-Nitrothalidomide may also exhibit anti-angiogenic properties.

Cytotoxicity and Anti-proliferative Activity

Thalidomide and its more potent analogs, lenalidomide and pomalidomide, have shown anti-proliferative activity against various cancer cell lines, particularly multiple myeloma[8][11]. This activity is linked to their ability to induce cell cycle arrest and apoptosis. The cytotoxic potential of (+)-4-Nitrothalidomide against cancer cell lines warrants investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological effects of (+)-4-Nitrothalidomide.

Chiral Separation of 4-Nitrothalidomide Enantiomers

Objective: To obtain enantiomerically pure (+)- and (-)-4-Nitrothalidomide.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) is recommended.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separation. The ratio can be optimized to achieve baseline separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where 4-Nitrothalidomide has significant absorbance (e.g., 254 nm).

-

Procedure:

-

Dissolve the racemic 4-Nitrothalidomide in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Monitor the elution profile and collect the separated enantiomer fractions.

-

Confirm the enantiomeric purity of the collected fractions using analytical chiral HPLC.

-

Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

-

Experimental Workflow for Chiral Separation

Caption: Workflow for the chiral separation of 4-Nitrothalidomide enantiomers.

In Vitro TNF-α Inhibition Assay

Objective: To determine the IC₅₀ value of (+)-4-Nitrothalidomide for the inhibition of TNF-α production in LPS-stimulated human PBMCs.

Methodology:

-

Cell Culture:

-

Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

-

Assay Procedure:

-

Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Pre-treat the cells with various concentrations of (+)-4-Nitrothalidomide (typically in a range from 0.01 to 100 μM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cereblon Binding Assay

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of (+)-4-Nitrothalidomide to human cereblon.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Reagents:

-

Recombinant human GST-tagged Cereblon (CRBN) protein.

-

A fluorescently labeled thalidomide probe (e.g., BODIPY-FL thalidomide).

-

A terbium-conjugated anti-GST antibody.

-

-

Assay Procedure:

-

In a 384-well plate, add a solution of the fluorescent thalidomide probe and the anti-GST antibody.

-

Add various concentrations of (+)-4-Nitrothalidomide to the wells.

-

Add the recombinant GST-CRBN protein to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~620 nm for the acceptor and ~665 nm for FRET).

-

-

Data Analysis:

-

The binding of the fluorescent probe to CRBN brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal.

-

Competitive binding of (+)-4-Nitrothalidomide will displace the fluorescent probe, leading to a decrease in the FRET signal.

-

Calculate the IC₅₀ value from the dose-response curve of the FRET signal versus the concentration of the test compound. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Conclusion

While the specific biological activities of the (+)-enantiomer of 4-Nitrothalidomide remain to be quantitatively characterized, this technical guide provides a robust framework for its investigation. Based on the extensive knowledge of thalidomide and its analogs, it is anticipated that (+)-4-Nitrothalidomide will interact with cereblon and exhibit immunomodulatory, anti-inflammatory, and anti-angiogenic properties, with a potency that is likely distinct from its (-)-enantiomer. The detailed experimental protocols provided herein offer a clear path for researchers to elucidate the precise pharmacological profile of this compound, thereby contributing to the development of safer and more effective thalidomide-based therapeutics. Further research is imperative to fill the existing data gap and to fully understand the therapeutic potential and stereospecific effects of 4-Nitrothalidomide enantiomers.

References

- 1. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]

- 2. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of thalidomide on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (+)-4-Nitrothalidomide: A Thalidomide Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thalidomide, first introduced in 1957 as a sedative, was withdrawn from the market in the early 1960s due to its severe teratogenic effects.[1] Decades later, its potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties led to its repurposing for treating various conditions, most notably multiple myeloma and complications of leprosy.[1][2] This resurgence sparked the development of more potent and safer thalidomide analogs, known as immunomodulatory drugs (IMiDs).

4-Nitrothalidomide is a key analog of thalidomide, distinguished by the presence of a nitro group at the 4-position of its phthaloyl ring.[3] While it is a compound of interest for its own biological activities, it is also a crucial intermediate in the chemical synthesis of pomalidomide, another powerful IMiD.[4][5][6] Early research indicates that 4-Nitrothalidomide exhibits anti-angiogenic potential by inhibiting the growth and proliferation of Human Umbilical Vein Endothelial Cells (HUVEC).[5][6]

Like its parent compound, 4-Nitrothalidomide is a chiral molecule. Thalidomide exists as a racemic mixture of (+)R and (−)S enantiomers, which are known to interconvert in vivo.[7] The S-enantiomer is associated with teratogenicity, while the R-enantiomer possesses the desired sedative effects.[7] This guide focuses on the available technical data for 4-Nitrothalidomide, primarily as a racemic mixture, as specific data for the (+)-enantiomer is limited. The core mechanism of action, shared with other IMiDs, involves interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific target proteins.[2][8]

Physicochemical Properties

The fundamental properties of 4-Nitrothalidomide are summarized below, providing essential information for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione | [9][10] |

| Synonyms | 2-(2,6-Dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione | [4][9] |

| CAS Number | 19171-18-7 | [9][11] |

| Molecular Formula | C₁₃H₉N₃O₆ | [4][5][9] |

| Molecular Weight | 303.23 g/mol | [4][5][9] |

| Physical Form | Solid | [10] |

| Melting Point | >200 °C | [10] |

| Boiling Point | 603.4 °C at 760 mmHg | [10] |

| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)--INVALID-LINK--[O-] | [9] |

| InChI Key | KVRCAGKHAZRSQX-UHFFFAOYSA-N | [9][10] |

Synthesis and Manufacturing

4-Nitrothalidomide can be synthesized through a direct condensation reaction. The process is of significant interest as it is a key step in the manufacturing pathway for pomalidomide.[1]

Synthetic Pathway

The primary synthesis route involves the reaction of 4-nitrophthalic anhydride with L-glutamine.[3] This reaction is typically performed at elevated temperatures to drive the condensation and cyclization, resulting in the formation of the glutarimide and phthalimide ring systems linked together.[3]

Experimental Protocol: Synthesis of 4-Nitrothalidomide

The following protocol provides a method for the laboratory-scale synthesis of 4-Nitrothalidomide.[3]

-

Reactant Preparation: Homogeneously mix 4-nitrophthalic anhydride (e.g., 2.0 g, 10.4 mmol) and L-glutamine (e.g., 1.51 g, 10.4 mmol) in a suitable reaction flask.

-

Reaction: Heat the mixture to 140 °C to melt the reactants and initiate stirring. For the first 30 minutes, any sublimed phthalic anhydride should be returned to the reaction mixture.

-

Vacuum Application: After the initial period, connect the system to a vacuum pump and continue heating at approximately 140 °C for 4 hours.

-

Work-up: Upon completion, a yellow solid is obtained. Dissolve this crude product in 15 mL of 1,4-dioxane with heating and stirring.

-

Solvent Removal & Precipitation: Distill the dioxane under reduced pressure. Add 30 mL of acetone to the residue and stir to induce precipitation.

-

Filtration and Washing: Filter the precipitate and wash it multiple times with acetone.

-

Purification: Dry the collected solid under a vacuum. Purify the crude product using silica gel column chromatography with a mobile phase of Chloroform:Ethyl Acetate (5:1 v/v) to yield the final 4-Nitrothalidomide product.[3]

Mechanism of Action and Biological Activity

The biological effects of 4-Nitrothalidomide are believed to be mediated through the same pathway as thalidomide and its more potent derivatives, lenalidomide and pomalidomide. This pathway centers on the modulation of the CRL4CRBN E3 ubiquitin ligase complex.

Cereblon-Mediated Protein Degradation

Cereblon (CRBN) is a substrate receptor protein within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[2][12] IMiDs like 4-Nitrothalidomide act as "molecular glues" by binding to a specific pocket in CRBN.[13] This binding event alters the substrate-binding surface of CRBN, inducing proximity between the E3 ligase and proteins that are not its natural substrates. These newly recognized proteins are termed "neosubstrates."[2][8]

Once a neosubstrate is recruited to the CRL4CRBN complex, it is polyubiquitinated. This process tags the neosubstrate for recognition and subsequent degradation by the 26S proteasome.[14] For many IMiDs, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the degradation of which is critical for the anti-myeloma activity of these drugs.[2][15]

References

- 1. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 4-Nitrothalidomide_TargetMol [targetmol.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Nitrothalidomide | C13H9N3O6 | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Nitrothalidomide | 19171-18-7 [sigmaaldrich.com]

- 11. 4-Nitrothalidomide | CAS 19171-18-7 | LGC Standards [lgcstandards.com]

- 12. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (+)-4-Nitrothalidomide and its Role in Cereblon Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of (+)-4-Nitrothalidomide, a derivative of thalidomide, and its modulatory role on the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). Drawing upon the extensive research into thalidomide and its analogs—collectively known as immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulating Drugs (CELMoDs)—this document elucidates the mechanism of action, key biological consequences, and essential experimental protocols for studying these interactions. While specific quantitative data for (+)-4-Nitrothalidomide is emerging, this guide extrapolates from the well-established principles of stereospecific CRBN binding and neosubstrate degradation observed with closely related compounds.

Introduction to Cereblon and Molecular Glues

Cereblon (CRBN) is a pivotal protein, functioning as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). This complex, comprising Cullin 4A (CUL4A), DDB1, and RBX1, is integral to the ubiquitin-proteasome system, which mediates the degradation of cellular proteins.[1][2] Thalidomide and its analogs act as "molecular glues," small molecules that induce or stabilize the interaction between CRBN and proteins that are not its native substrates.[3][4] This novel interaction leads to the polyubiquitination of these "neosubstrates" and their subsequent degradation by the proteasome.[3][5] This targeted protein degradation is the cornerstone of the therapeutic effects of these drugs in various cancers and inflammatory diseases.[4][5]

The Stereospecificity of Cereblon Binding

A critical aspect of the interaction between thalidomide analogs and CRBN is its stereospecificity. Thalidomide exists as a racemic mixture of two enantiomers, (S)- and (R)-thalidomide. Extensive research has demonstrated that the (S)-enantiomer exhibits a significantly higher binding affinity for CRBN, approximately 10-fold stronger than the (R)-enantiomer.[6] This enhanced binding of the (S)-enantiomer is directly correlated with a more potent induction of neosubstrate degradation.[6]

While direct binding affinity data for the individual enantiomers of 4-Nitrothalidomide are not yet widely published, the established precedent with thalidomide strongly suggests that the (+)-enantiomer of 4-Nitrothalidomide will exhibit a distinct binding affinity and biological activity profile compared to its (-)-enantiomer. It is hypothesized that one of these enantiomers will demonstrate preferential binding to CRBN and consequently, more potent modulation of its E3 ligase activity.

Mechanism of Action: Modulation of the CRL4-CRBN E3 Ligase Complex

The binding of (+)-4-Nitrothalidomide to CRBN is anticipated to induce a conformational change in the substrate-binding pocket of CRBN. This altered conformation creates a novel binding surface that can recruit neosubstrates. The primary and most well-characterized neosubstrates for the thalidomide class of molecules are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][7] The degradation of IKZF1 and IKZF3 is a key mechanism behind the anti-myeloma and immunomodulatory effects of these drugs.[3]

Signaling Pathways

The degradation of IKZF1 and IKZF3 initiates a cascade of downstream signaling events. A primary consequence is the downregulation of Interferon Regulatory Factor 4 (IRF4), a critical survival factor for multiple myeloma cells.[8] This, in turn, affects the expression of MYC, another key oncogene.[8] Furthermore, thalidomide and its analogs have been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[8][9]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. | Semantic Scholar [semanticscholar.org]

- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of the CRL4CRBN E3 Ubiquitin Ligase by Thalidomide Analogs | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (+)-4-Nitrothalidomide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of (+)-4-Nitrothalidomide, a derivative of thalidomide. This document details its primary mechanism of action, relevant experimental protocols for its characterization, and its application in targeted protein degradation technologies like Proteolysis Targeting Chimeras (PROTACs).

Introduction

(+)-4-Nitrothalidomide is a chemical analog of thalidomide, a molecule known for its immunomodulatory and anti-angiogenic properties.[1][2] Like other thalidomide derivatives, its biological activities are primarily mediated through its interaction with the Cereblon (CRBN) protein.[2][3] CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] The binding of thalidomide analogs to CRBN modulates the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates".[3][5] This mechanism is the foundation for the therapeutic effects of immunomodulatory drugs (IMiDs) and their use in the development of PROTACs.[4][5][6][]

(+)-4-Nitrothalidomide can be utilized in research to investigate these pathways, screen for novel protein degraders, and as a chemical intermediate in the synthesis of more complex molecules like pomalidomide.[1]

Mechanism of Action: The CRL4^CRBN^ Pathway

The primary mechanism of action for thalidomide and its derivatives involves the CRL4^CRBN^ E3 ubiquitin ligase complex. In the absence of a ligand, the E3 ligase has a basal level of activity on its native substrates. Upon binding of a molecule like (+)-4-Nitrothalidomide to the thalidomide-binding domain of CRBN, a conformational change is induced. This altered conformation creates a new binding surface that recognizes and recruits "neosubstrate" proteins. These neosubstrates are then polyubiquitinated by the E3 ligase complex, marking them for degradation by the 26S proteasome. The specific neosubstrates targeted depend on the specific chemical structure of the CRBN-binding ligand.[3][8]

Caption: Mechanism of action of (+)-4-Nitrothalidomide via the CRL4^CRBN^ E3 ligase pathway.

Experimental Protocols

The following protocols are fundamental for characterizing the interaction of (+)-4-Nitrothalidomide with CRBN and its downstream effects on protein degradation.

Cereblon (CRBN) Binding Assay

Determining the binding affinity of (+)-4-Nitrothalidomide to CRBN is a critical first step in its characterization. Several biophysical methods can be employed.

MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon ligand binding. This technique can be used to determine the binding affinity (Kd) of (+)-4-Nitrothalidomide to CRBN.[2]

Protocol:

-

Protein and Ligand Preparation:

-

Recombinantly express and purify the thalidomide-binding domain (TBD) of human CRBN (residues 319-425).

-

Prepare a stock solution of (+)-4-Nitrothalidomide in DMSO.

-

A fluorescently labeled reporter ligand that binds to CRBN is required (e.g., BODIPY-uracil).[2]

-

-

Assay Setup:

-

Prepare a serial dilution of (+)-4-Nitrothalidomide in an appropriate buffer containing a constant, low percentage of DMSO (e.g., 0.5% v/v).

-

Add a constant concentration of the CRBN TBD and the fluorescent reporter ligand to each dilution of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Perform the MST experiment using an instrument like the NanoTemper Monolith NT.115.[2]

-

Monitor the change in thermophoresis of the fluorescent reporter as it is displaced by (+)-4-Nitrothalidomide.

-

-

Data Analysis:

-

Plot the change in the normalized fluorescence against the logarithm of the (+)-4-Nitrothalidomide concentration.

-

Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the binding affinity (Kd).

-

This is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger protein.

Protocol:

-

Reagents:

-

Human Cereblon/DDB1 complex.

-

A fluorescently labeled probe that binds to CRBN (e.g., Bodipy-thalidomide).[9]

-

Assay buffer.

-

(+)-4-Nitrothalidomide.

-

-

Assay Procedure:

-

Prepare a serial dilution of (+)-4-Nitrothalidomide in assay buffer.

-

In a microplate, add the CRBN/DDB1 complex and the fluorescent probe to each well.

-

Add the diluted (+)-4-Nitrothalidomide to the wells. Include controls with no test compound.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

The displacement of the fluorescent probe by (+)-4-Nitrothalidomide will result in a decrease in the FP signal.

-

Plot the FP signal against the concentration of (+)-4-Nitrothalidomide to determine the IC50 value.

-

References

- 1. 4-Nitrothalidomide_TargetMol [targetmol.com]

- 2. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for (+)-4-Nitrothalidomide in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-4-Nitrothalidomide as a Cereblon (CRBN) E3 ligase modulator for targeted protein degradation (TPD). Detailed protocols for key experiments are included to guide researchers in utilizing this compound for the degradation of specific proteins of interest (POIs).

Introduction to (+)-4-Nitrothalidomide in Targeted Protein Degradation

(+)-4-Nitrothalidomide is a derivative of thalidomide, a well-known immunomodulatory drug (IMiD) that functions as a molecular glue to induce the degradation of specific proteins. Like other thalidomide analogs, (+)-4-Nitrothalidomide is presumed to bind to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates.

The primary application of (+)-4-Nitrothalidomide in TPD is as a CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ligase (in this case, (+)-4-Nitrothalidomide or a derivative), and a linker connecting the two. By simultaneously binding to the POI and CRBN, the PROTAC brings the E3 ligase into close proximity with the target, facilitating its ubiquitination and degradation.

Signaling Pathway and Mechanism of Action

The mechanism of action for a (+)-4-Nitrothalidomide-based PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The key steps are outlined in the signaling pathway diagram below.

Caption: CRBN-mediated targeted protein degradation workflow.

Quantitative Data Summary

Table 1: Binding Affinity of Thalidomide Analogs to Cereblon (CRBN)

| Compound | Binding Assay | Kd / Ki (μM) | Reference |

| Thalidomide | Microscale Thermophoresis (MST) | 8.6 | [1] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~2.0 | [2] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 | [2] |

| (+)-4-Nitrothalidomide | To be determined | N/A |

Table 2: In Vitro Degradation Profile of a Hypothetical (+)-4-Nitrothalidomide-Based PROTAC

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |

| BRD4 | HEK293 | 15 | >90 | 12 |

| BTK | Ramos | 25 | >85 | 24 |

Note: DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the application of (+)-4-Nitrothalidomide in targeted protein degradation.

Protocol 1: Synthesis of a (+)-4-Nitrothalidomide-Based PROTAC

This protocol describes a general method for synthesizing a PROTAC using (+)-4-Nitrothalidomide as the CRBN ligand. The synthesis involves coupling the CRBN ligand to a linker and then to a ligand for the protein of interest (POI).

References

Application Notes and Protocols: (+)-4-Nitrothalidomide as a Molecular Glue

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-4-Nitrothalidomide is a derivative of thalidomide, a well-known molecular glue that functions by inducing the proximity between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. Molecular glues represent a promising therapeutic modality for targeting proteins that have been traditionally considered "undruggable." This document provides a detailed overview of the application of (+)-4-Nitrothalidomide as a molecular glue, including its mechanism of action, target proteins, and protocols for its use in research and drug development settings.

While specific data for the (+)-enantiomer of 4-Nitrothalidomide is limited in publicly available literature, the principles of its action can be inferred from the extensive research on thalidomide and its analogs. It is established that the biological activity of thalidomide is stereospecific, with the (S)-enantiomer exhibiting significantly higher binding affinity to CRBN than the (R)-enantiomer.[1][2][3] This suggests that the specific stereoisomer of 4-Nitrothalidomide is crucial for its efficacy as a molecular glue.

Mechanism of Action

(+)-4-Nitrothalidomide, like other thalidomide-based molecular glues, is believed to exert its effects by binding to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5] This binding event alters the substrate specificity of CRBN, creating a new binding surface that recognizes "neosubstrates," which are not the natural targets of this E3 ligase. The recruitment of a neosubstrate to the CRL4^CRBN^ complex leads to its polyubiquitination and subsequent degradation by the 26S proteasome.

The primary neosubstrates identified for thalidomide and its analogs, such as lenalidomide and pomalidomide, are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][6] The degradation of these proteins is central to the immunomodulatory and anti-myeloma effects of these drugs. It is hypothesized that (+)-4-Nitrothalidomide induces the degradation of a similar profile of neosubstrates.

Figure 1: Proposed signaling pathway for (+)-4-Nitrothalidomide.

Quantitative Data Summary

There is a lack of specific quantitative data for (+)-4-Nitrothalidomide in the public domain. However, data for thalidomide and its key analogs provide a valuable reference for expected performance.

Table 1: Binding Affinity of Thalidomide Enantiomers to CRBN

| Compound | Binding Affinity (KD) to CRBN | Reference |

| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | [1] |

| Thalidomide (racemic) | ~250 nM | [5] |

| Lenalidomide | ~178 nM | [5] |

| Pomalidomide | ~157 nM | [5] |

Table 2: Degradation Potency of Thalidomide Analogs

| Compound | Neosubstrate | DC50 | Cell Line | Reference |

| Lenalidomide | IKZF1 | Not specified | MM.1S | [4] |

| Pomalidomide | IKZF1 | Not specified | MM.1S | [4] |

| Iberdomide | Ikaros (IKZF1) | More efficient than lenalidomide/pomalidomide | Not specified | [2] |

Note: DC50 is the concentration of the compound that induces 50% degradation of the target protein.

Experimental Protocols

The following protocols are generalized based on methods used for thalidomide and its analogs. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: Chiral Separation of 4-Nitrothalidomide Enantiomers by HPLC

This protocol provides a general guideline for the separation of the enantiomers of 4-Nitrothalidomide. Specific conditions may need to be optimized.

Materials:

-

Racemic 4-Nitrothalidomide

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Lux i-Amylose-3, Chiralcel OJ-H)[7][8][9]

-

Mobile phase: Acetonitrile with 0.1% Diethylamine or neat methanol/ethanol[7][8]

-

Filtration device for sample and mobile phase

Procedure:

-

Mobile Phase Preparation: Prepare the chosen mobile phase and degas it thoroughly.

-

Sample Preparation: Dissolve racemic 4-Nitrothalidomide in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[7]

-

Inject the prepared sample onto the column.

-